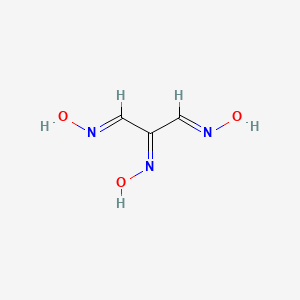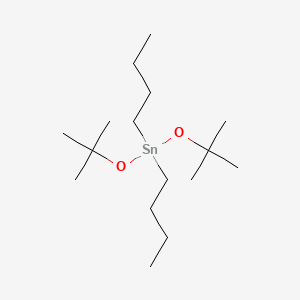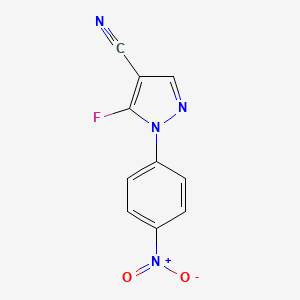
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene is an organic compound characterized by the presence of trichlorophenyl groups attached to a triazene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene typically involves the reaction of 2,3,4-trichloroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 2,3,4-trichloroaniline under basic conditions to yield the triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable base such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated systems to control reaction parameters such as temperature, pH, and reactant concentrations can enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce triazene functionality into molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the induction of oxidative stress.
Comparación Con Compuestos Similares
- (1E)-1,3-Bis(2,4,5-trichlorophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene
Comparison:
- Uniqueness: (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity.
- Reactivity: The presence of chlorine atoms in different positions can affect the compound’s reactivity in substitution and oxidation reactions.
- Biological Activity: Variations in the chlorine atom positions can lead to differences in the compound’s interaction with biological targets, potentially altering its efficacy and toxicity.
Propiedades
Número CAS |
897-80-3 |
|---|---|
Fórmula molecular |
C12H5Cl6N3 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
2,3,4-trichloro-N-[(2,3,4-trichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H5Cl6N3/c13-5-1-3-7(11(17)9(5)15)19-21-20-8-4-2-6(14)10(16)12(8)18/h1-4H,(H,19,20) |
Clave InChI |
DYTDCKILJIWWNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1NN=NC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


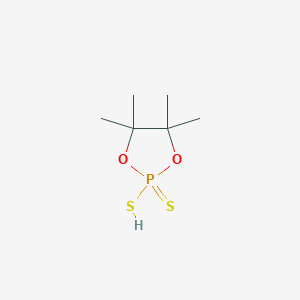
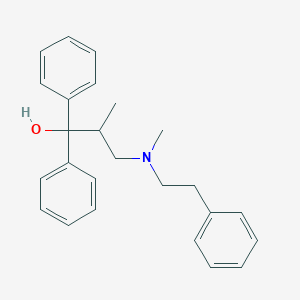
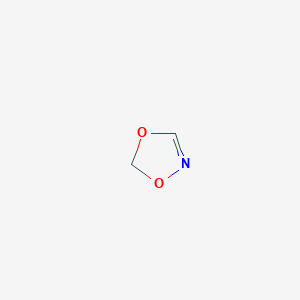
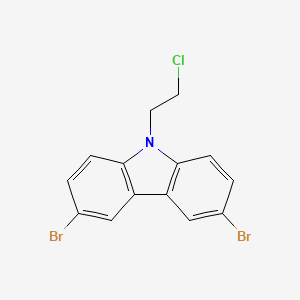
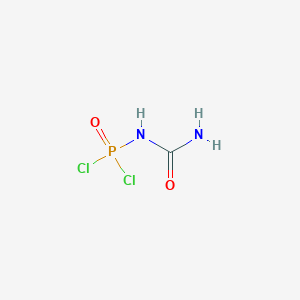
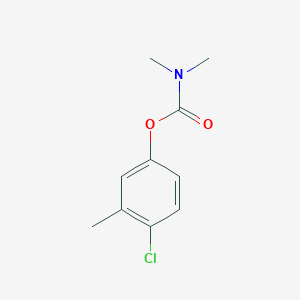
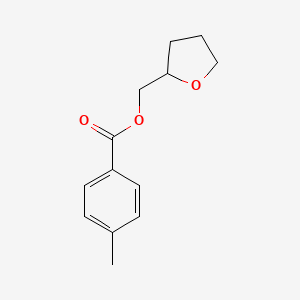

![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
